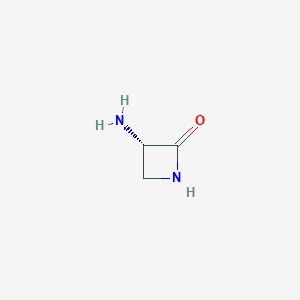

(S)-3-Aminoazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminoazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBWDZYSLVSRRI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515338 | |

| Record name | (3S)-3-Aminoazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80582-10-1 | |

| Record name | (3S)-3-Aminoazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Aminoazetidin-2-one chemical properties and structure

An In-Depth Technical Guide to (S)-3-Aminoazetidin-2-one: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction: The Significance of a Strained Scaffold

This compound is a chiral, four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. As a constrained analog of the amino acid β-alanine, its rigid β-lactam framework serves as a valuable scaffold for introducing specific three-dimensional conformations into bioactive molecules. The inherent ring strain of the azetidinone core not only dictates its unique reactivity but also presents a bioisosteric replacement for larger, more flexible moieties, often leading to improved pharmacokinetic properties such as metabolic stability and cell permeability.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this pivotal building block for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The structure of this compound features a stereocenter at the C3 position, which is crucial for its application in asymmetric synthesis and for specific interactions with biological targets.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

The compound is typically available and handled as its hydrochloride salt to improve stability and solubility.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-aminoazetidin-2-one | [4] |

| Synonyms | (S)-3-Amino-β-lactam | [4] |

| CAS Number | 2044711-48-8 (for hydrochloride salt) | [4][5] |

| Molecular Formula | C₃H₆N₂O | [4] |

| Molecular Weight | 86.09 g/mol (free base) | [5] |

| 122.55 g/mol (hydrochloride salt) | [5] | |

| Appearance | Light orange to yellow powder/crystal | [6] |

| Solubility | Soluble in aqueous acid, DMSO, and Methanol | [7] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |

| logP (calculated) | -1.13 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Spectroscopic Profile: A Guide to Structural Elucidation

Understanding the spectroscopic signature of this compound is fundamental for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the strained ring. The two diastereotopic protons on C4 would likely appear as complex multiplets. The proton on the C3 stereocenter will couple with the C4 protons and the amine protons. The N-H protons of the primary amine and the lactam will appear as broad signals, the positions of which are dependent on solvent and concentration.[8] The addition of D₂O would lead to the disappearance of the N-H signals, confirming their identity.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum provides clear markers for the key functional groups.

-

C=O (Lactam Carbonyl): Expected to resonate significantly downfield, typically in the range of 165-175 ppm, due to the deshielding effect of the double bond to oxygen.[9]

-

Ring Carbons (C3 and C4): The carbons of the azetidine ring will appear in the aliphatic region, generally between 40-60 ppm.[8][9] The C3 carbon, attached to the amino group, will be slightly downfield compared to the C4 carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the vibrations of its primary functional groups.

-

N-H Stretch (Amine): Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[8]

-

C=O Stretch (β-Lactam): The carbonyl group of a strained β-lactam exhibits a characteristic high-frequency absorption, typically appearing at a higher wavenumber (around 1730-1770 cm⁻¹) than that of acyclic amides, a direct consequence of the ring strain.

-

N-H Bend (Amine): A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.[8]

-

Synthesis and Reactivity: Harnessing Ring Strain

The synthesis of enantiopure this compound is a non-trivial process, often starting from chiral precursors like amino acids.

Representative Synthetic Workflow

A common strategy involves the cyclization of a suitably protected derivative of L-aspartic acid. The workflow below illustrates the key transformations.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Cyclization

This protocol is a representative example based on established literature methods for β-lactam synthesis.[10]

Objective: To synthesize the protected precursor to this compound via intramolecular cyclization.

Materials:

-

N-protected L-aspartic acid β-ester

-

Reducing agent (e.g., Borane-dimethyl sulfide complex)

-

Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

-

Organic base (e.g., Triethylamine, DBU)

-

Anhydrous solvents (THF, CH₂Cl₂)

Procedure:

-

Selective Reduction: The unprotected carboxylic acid of an N-protected L-aspartic acid β-ester is selectively reduced to the corresponding primary alcohol using a suitable reducing agent. The reaction is performed in an anhydrous solvent like THF under an inert atmosphere.

-

Hydroxyl Group Activation: The resulting primary alcohol is activated for nucleophilic substitution by converting it into a good leaving group. This is typically achieved by reaction with tosyl chloride or mesyl chloride in the presence of an organic base to form a tosylate or mesylate ester.

-

Intramolecular Cyclization: The activated intermediate is treated with a non-nucleophilic base (e.g., DBU or potassium tert-butoxide) to deprotonate the nitrogen of the protected amine. The resulting anion acts as an intramolecular nucleophile, displacing the tosylate/mesylate group to form the four-membered azetidinone ring.

-

Deprotection: The N-protecting group on the azetidinone ring and the amino group at C3 are removed under appropriate conditions (e.g., catalytic hydrogenation for a benzyl group, or acid-catalyzed hydrolysis) to yield the final product.[11][12]

Chemical Reactivity

The reactivity of this compound is dominated by two key features:

-

Lactam Ring-Opening: The high degree of ring strain (~25 kcal/mol) makes the β-lactam susceptible to nucleophilic attack at the carbonyl carbon.[3] This can lead to ring-opening, a reaction that is fundamental to the mechanism of action of penicillin and other β-lactam antibiotics. This reactivity must be carefully managed during synthetic manipulations.

-

Amine Functionality: The primary amino group at the C3 position is a versatile nucleophilic handle. It readily undergoes standard amine reactions such as acylation, alkylation, reductive amination, and sulfonylation, allowing for the straightforward introduction of diverse substituents and the construction of compound libraries.[13]

Applications in Drug Discovery and Medicinal Chemistry

The rigid azetidinone scaffold is a privileged motif in medicinal chemistry, valued for its ability to lock bond rotations and present substituents in well-defined spatial orientations.[1][2]

-

Enzyme Inhibitors: The β-lactam ring is a known pharmacophore for inhibiting various enzymes. Derivatives of 3-aminoazetidin-2-one have been explored as inhibitors for targets beyond bacterial transpeptidases, including proteases and kinases.

-

Scaffold for Bioactive Molecules: The molecule serves as a chiral starting material for more complex structures. For instance, novel (R)-azetidine-2-carboxamide analogues derived from similar scaffolds have been developed as potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[14]

-

Conformationally Constrained Peptidomimetics: By incorporating the azetidinone core into a peptide backbone, researchers can induce specific secondary structures (e.g., β-turns). This is a powerful strategy for stabilizing bioactive conformations and improving resistance to proteolytic degradation.

Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the broader azetidine motif to enhance metabolic stability and receptor selectivity, underscoring the therapeutic value of this four-membered ring system.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its salts is essential.

| Hazard Information (based on hydrochloride salt) | |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust.[5] P280: Wear protective gloves/eye protection/face protection.[15] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

| Storage | Store locked up in a dry, cool, and well-ventilated place.[5][16] Keep container tightly closed. Recommended storage at -20°C for long-term stability.[5] |

Conclusion

This compound is more than just a simple chemical. It is a highly valuable, stereochemically defined building block that provides a robust platform for innovation in drug discovery. Its unique combination of a strained, reactive β-lactam ring and a versatile primary amine functionality allows for the creation of diverse and structurally complex molecules. The conformational rigidity conferred by the azetidinone scaffold is a key asset in designing potent and selective ligands for a range of biological targets. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic application of scaffolds like this compound will remain a cornerstone of modern medicinal chemistry.

References

- Vertex AI Search. (3S)-3-aminoazetidin-2-one hydrochloride.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- F. G. G. F. C. A. M. T. A. A. S. C. M. L. P. C. A. C. B. M. C. D. T. E. F. B. S. S. (2019). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH.

- ChemScene. (3S)-3-Aminoazetidin-2-one hydrochloride.

- National Library of Medicine. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids.

- Wiley-VCH.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- PrepChem.com. Synthesis of (S)-3-amino-2-oxo-1-azetidinylphosphonic acid, methyl ester.

- National Library of Medicine.

- MDPI.

- Google Patents.

- Chem-Impex. (S)-(-)-3-Amino-2-piperidone.

- ChemBK. (3S)-3-Aminoazepan-2-one.

- Enamine. Azetidines.

- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- National Institutes of Health.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. labsolu.ca [labsolu.ca]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 13. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

The Cornerstone of Novel Therapeutics: An In-depth Technical Guide to (S)-3-Aminoazetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Strained Ring System

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can unlock new therapeutic avenues is relentless. Among the privileged structures that have garnered significant attention is the azetidin-2-one, or β-lactam, ring. While historically synonymous with penicillin and cephalosporin antibiotics, the inherent ring strain and unique stereochemistry of this four-membered heterocycle offer a versatile platform for the design of a diverse array of bioactive agents. This guide focuses on a particularly valuable building block: (S)-3-Aminoazetidin-2-one . Its chiral nature and the presence of a reactive amino group make it a cornerstone for the synthesis of innovative drug candidates targeting a spectrum of diseases, from cancer to neurological disorders. This document will provide a comprehensive overview of its fundamental properties, synthesis, and applications, offering a technical resource for researchers engaged in the art and science of drug discovery.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a lead compound is paramount for successful drug development. The data for this compound and its commonly available hydrochloride salt are summarized below. While a specific CAS number for the free base is not consistently reported in public databases, the information for the hydrochloride salt is well-documented.

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | Not consistently available | 2044711-48-8[1] |

| Molecular Formula | C₃H₆N₂O | C₃H₇ClN₂O[1] |

| Molecular Weight | 86.09 g/mol | 122.55 g/mol [1] |

| Appearance | Predicted to be a solid | White to off-white solid |

| Solubility | Soluble in polar organic solvents | Soluble in water |

The Art of Synthesis: Crafting a Chiral β-Lactam

The enantioselective synthesis of this compound is a critical process that underpins its utility in drug discovery. The inherent ring strain of the β-lactam core necessitates carefully controlled reaction conditions to achieve the desired stereochemistry and avoid unwanted side reactions. A common and effective strategy involves the [2+2] cycloaddition reaction, famously known as the Staudinger synthesis, between a ketene and an imine.

Experimental Protocol: Enantioselective Staudinger Cycloaddition

This protocol outlines a generalized, yet field-proven, methodology for the synthesis of chiral 3-amino-β-lactams. The causality behind key experimental choices is highlighted to provide a deeper understanding of the process.

Step 1: Chiral Imine Formation

The foundation of the enantioselectivity of this synthesis lies in the use of a chiral auxiliary. A chiral amine is condensed with an appropriate aldehyde to form a chiral imine. This step directs the stereochemical outcome of the subsequent cycloaddition.

-

Rationale: The steric hindrance and electronic properties of the chiral auxiliary on the imine will favor the approach of the ketene from one face, leading to the preferential formation of one enantiomer of the β-lactam.

Step 2: In Situ Ketene Generation

An acyl chloride, such as chloroacetyl chloride, is treated with a tertiary amine base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperatures (typically -78 °C to 0 °C) to generate the ketene in situ.

-

Rationale: Ketenes are highly reactive and prone to dimerization. In situ generation ensures that the ketene reacts immediately with the imine as it is formed, maximizing the yield of the desired β-lactam. The choice of a non-polar, aprotic solvent like dichloromethane prevents unwanted reactions of the ketene with the solvent.

Step 3: [2+2] Cycloaddition

The freshly generated ketene undergoes a concerted [2+2] cycloaddition with the chiral imine to form the β-lactam ring. The reaction is typically carried out at low temperatures to enhance stereoselectivity.

-

Rationale: The concerted nature of the Staudinger cycloaddition allows for the transfer of the stereochemical information from the chiral imine to the newly formed stereocenters on the β-lactam ring.

Step 4: Deprotection and Isolation

The chiral auxiliary is cleaved from the β-lactam, often under acidic or hydrogenolytic conditions, to yield the desired this compound. Purification is typically achieved through chromatography.

-

Rationale: The choice of deprotection method depends on the nature of the chiral auxiliary and other protecting groups present in the molecule. The final product is often isolated as a more stable salt, such as the hydrochloride.

Caption: Enantioselective synthesis workflow for this compound.

Applications in Drug Development: A Scaffold for Innovation

The unique structural features of this compound make it a highly sought-after building block in the design of novel therapeutics. The strained β-lactam ring can act as a potent electrophile, enabling it to irreversibly bind to the active sites of enzymes. Furthermore, the amino group at the C3 position provides a convenient handle for the introduction of various side chains, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.

Enzyme Inhibition: A Targeted Approach

Derivatives of 3-aminoazetidin-2-one have shown significant promise as inhibitors of various enzymes implicated in disease.

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: NAAA is a cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising strategy for the treatment of pain and inflammation. N-(2-oxoazetidin-3-yl)amides, derived from 3-aminoazetidin-2-one, have been developed as potent and systemically active NAAA inhibitors with improved stability compared to earlier β-lactone-based inhibitors[2].

-

Mechanism of Action: The strained carbonyl of the β-lactam ring is susceptible to nucleophilic attack by a cysteine residue in the active site of NAAA. This results in the opening of the β-lactam ring and the formation of a stable covalent bond with the enzyme, leading to its irreversible inhibition.

-

Caption: Mechanism of NAAA inhibition by a 3-aminoazetidin-2-one derivative.

Anti-Cancer Agents: Targeting Cellular Proliferation

The 3-aminoazetidin-2-one scaffold has also been explored for the development of anti-cancer agents. By appending specific pharmacophores to the amino group, researchers have designed molecules that can interfere with critical cellular processes in cancer cells. For instance, derivatives of 3-amino-2-azetidinone have been synthesized as analogues of combretastatin A4, a natural product known to inhibit tubulin polymerization[3].

-

Rationale for Development: These synthetic analogues aim to improve upon the stability and solubility of the natural product while retaining its potent anti-proliferative activity. The 3-aminoazetidinone core provides a rigid and chemically robust scaffold for the optimal presentation of the pharmacophoric elements required for tubulin binding.

Conclusion: A Versatile Building Block with a Bright Future

This compound stands as a testament to the enduring power of small, strained ring systems in drug discovery. Its unique combination of a reactive β-lactam core and a functionalizable amino group provides a versatile platform for the design of a new generation of targeted therapeutics. As our understanding of disease biology deepens, the demand for innovative molecular scaffolds will only continue to grow. The principles and methodologies outlined in this guide are intended to empower researchers to harness the full potential of this remarkable chiral building block in their quest for the medicines of tomorrow.

References

-

Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. National Center for Biotechnology Information. [Link]

-

3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Spectroscopic Analysis of (S)-3-Aminoazetidin-2-one: A Key Chiral Building Block

Abstract

(S)-3-Aminoazetidin-2-one is a pivotal chiral synthon in medicinal and synthetic organic chemistry, forming the core of numerous β-lactam antibiotics and other pharmacologically active agents. Its strained four-membered ring and stereochemistry demand rigorous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. We delve into the causality behind experimental choices, provide detailed interpretation of spectral features, and present validated protocols to ensure researchers, scientists, and drug development professionals can confidently identify and utilize this compound.

Introduction: The Significance of the Azetidinone Core

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in drug discovery, most notably as the active component in the β-lactam class of antibiotics. The inherent ring strain of this four-membered lactam imparts a high degree of reactivity to the carbonyl group, enabling it to acylate and inactivate bacterial transpeptidases, thereby inhibiting cell wall synthesis. The (S)-3-amino substitution provides a crucial handle for synthetic diversification, allowing for the generation of a vast library of derivatives with tailored biological activities.

Accurate spectroscopic characterization is the bedrock of chemical synthesis. For a small, chiral molecule like this compound, each spectroscopic technique provides a unique piece of the structural puzzle. This guide serves as a comprehensive reference for interpreting its spectral data, ensuring the integrity of research and development efforts that rely on this vital building block.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the chemical environment of each proton, their relative numbers, and their spatial relationships through spin-spin coupling. The strained four-membered ring creates a rigid structure where the two protons on C4 (Hβ₁ and Hβ₂) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with coupling to each other (geminal coupling) and to the proton on C3 (Hα, vicinal coupling).

Data Presentation

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |

| NH (Amide) | 8.0 - 9.0 | br s | - | 1H |

| NH ₂ (Amine) | 2.5 - 3.5 | br s | - | 2H |

| Hα (C3-H ) | 4.0 - 4.5 | dd | ³Jα,β₁ ≈ 5-7 Hz, ³Jα,β₂ ≈ 2-3 Hz | 1H |

| Hβ₁ (C4-H ) | 3.5 - 4.0 | dd | ²Jβ₁,β₂ ≈ 14-16 Hz, ³Jα,β₁ ≈ 5-7 Hz | 1H |

| Hβ₂ (C4-H ) | 3.0 - 3.5 | dd | ²Jβ₁,β₂ ≈ 14-16 Hz, ³Jα,β₂ ≈ 2-3 Hz | 1H |

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆). Chemical shifts are estimations based on known data for azetidin-2-one derivatives.[1][2]

Expertise & Causality: Interpreting the Spectrum

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively solubilizes the compound, and more importantly, it slows down the proton exchange rate of the N-H protons, allowing them to be observed as broad singlets. In solvents like D₂O, these protons would rapidly exchange with deuterium and become invisible.[3]

-

Chemical Shifts:

-

The amide N-H proton is significantly deshielded (downfield), appearing at a high chemical shift (8.0-9.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

The Hα proton on the chiral center (C3) is downfield due to the deshielding effects of both the adjacent carbonyl group and the amino group.

-

The diastereotopic Hβ₁ and Hβ₂ protons on C4 are shifted downfield by the adjacent ring nitrogen. Their chemical shift difference arises from their different spatial relationships to the amino group on C3.

-

-

Coupling Constants (J-values): The key to confirming the structure and stereochemistry lies in the coupling constants.

-

Geminal Coupling (²J): The large geminal coupling constant (²Jβ₁,β₂ ≈ 14-16 Hz) is characteristic of protons on an sp³ carbon within a strained ring.

-

Vicinal Coupling (³J): The coupling between Hα and the two Hβ protons provides stereochemical information. For a trans relationship (as expected for the thermodynamically more stable product from many synthetic routes), the dihedral angle leads to a larger coupling constant (³Jα,β₁ ≈ 5-7 Hz). The cis relationship results in a smaller coupling constant (³Jα,β₂ ≈ 2-3 Hz).[1] This distinction is critical for confirming the relative stereochemistry of substituents on the ring.

-

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean vial.[4]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are present, filtering if necessary, as solids can degrade spectral resolution.[4]

-

Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Number of Scans (NS): 16-64 scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

Spectral Width (SW): A range of 0-12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the residual DMSO solvent peak to δ 2.50 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. A proton-decoupled spectrum, where all ¹H-¹³C couplings are removed, results in a single sharp peak for each unique carbon.

Data Presentation

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C 2 (C=O) | 165 - 175 |

| C 4 (CH₂) | 50 - 60 |

| C 3 (CH) | 40 - 50 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆). Shifts are based on typical values for β-lactam rings.[1]

Expertise & Causality: Interpreting the Spectrum

-

Number of Signals: Due to the molecule's chirality and lack of symmetry, three distinct signals are expected for the three carbon atoms of the azetidinone ring.

-

Chemical Shifts:

-

C2 (Carbonyl): The most downfield signal (165-175 ppm) is unequivocally assigned to the carbonyl carbon. Its exact position is sensitive to ring strain and substitution.[1]

-

C4 (Methylene): This carbon is attached to the ring nitrogen, which shifts it downfield to the 50-60 ppm region.

-

C3 (Methine): This carbon, bonded to the amino group, appears in the 40-50 ppm range.

-

-

Self-Validation: The combination of ¹H and ¹³C data provides a self-validating system. Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to definitively correlate each proton with the carbon it is directly attached to, confirming the assignments made in Tables 1 and 2.[5]

Figure 2: ¹³C NMR chemical shift assignments for the this compound core.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Instrument Setup: Tune the probe for ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).

-

Number of Scans (NS): 256-1024 scans are typically required.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0-200 ppm is standard for organic molecules.

-

-

Processing: Apply a Fourier transform, phase the spectrum, and reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most diagnostic absorption is the carbonyl (C=O) stretch of the β-lactam ring.

Expertise & Causality: The Effect of Ring Strain

The defining feature of a β-lactam in an IR spectrum is the high frequency of its carbonyl absorption. In a typical acyclic amide, the C=O stretch appears around 1650 cm⁻¹. However, incorporating the amide into a strained four-membered ring restricts the resonance delocalization of the nitrogen lone pair into the carbonyl. This increases the double-bond character of the C=O bond, strengthening it and shifting its stretching frequency to a much higher wavenumber (1730-1780 cm⁻¹). This high-frequency band is a hallmark of the β-lactam core.[6][7]

Data Presentation

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode | Intensity |

| 3400 - 3200 | N-H (Amine & Amide) | Stretch | Medium, Broad |

| 2950 - 2850 | C-H (Aliphatic) | Stretch | Medium |

| 1745 - 1770 | C=O (β-Lactam) | Stretch | Strong, Sharp |

| 1640 - 1550 | N-H (Amine) | Scissoring Bend | Medium |

Table 3: Predicted characteristic IR absorption bands for this compound.

Interpretation

-

N-H Stretching Region (3400-3200 cm⁻¹): This broad region will contain overlapping signals from the primary amine (-NH₂) and the secondary amide (ring N-H). Primary amines typically show two distinct bands (symmetric and asymmetric stretching), which may be resolved.[8]

-

C=O Stretching Region (1745-1770 cm⁻¹): The presence of a strong, sharp peak in this region is the most compelling evidence for the presence of the azetidin-2-one ring. Its absence would rule out the structure.

-

N-H Bending Region (1640-1550 cm⁻¹): The scissoring vibration of the primary amine group appears here, further confirming its presence.

Experimental Protocol: KBr Pellet Method

This protocol ensures a uniform dispersion of the solid sample in an IR-transparent matrix, minimizing light scattering.[9]

-

Preparation: Gently grind ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle to a fine powder. Store KBr in a desiccator to prevent moisture absorption, which causes a broad O-H band in the spectrum.[10][11]

-

Mixing: Add 1-2 mg of the this compound sample to the KBr powder.

-

Grinding: Thoroughly grind the mixture for 1-2 minutes until it is a homogenous, fine powder. The goal is to reduce the sample particle size to less than the wavelength of the IR radiation (~2 µm) to prevent scattering.[9][12]

-

Pressing: Transfer a portion of the powder to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air. Slowly apply 8-10 tons of pressure and hold for 2 minutes.[9][13]

-

Analysis: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Molecular Formula: C₃H₆N₂O Monoisotopic Mass: 86.0480 Da Expected [M+H]⁺: 87.0558 Da

Data Presentation

| m/z (Predicted) | Ion Assignment | Notes |

| 87.0558 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |

| 59.0498 | [C₂H₅N₂]⁺ | Loss of CO (28 Da) from [M+H]⁺ |

| 43.0245 | [C₂H₃O]⁺ or [C₂H₅N]⁺ | Characteristic β-lactam ring cleavage fragments. |

Table 4: Predicted key ions in the ESI-MS spectrum of this compound.

Interpretation and Fragmentation Pathway

The primary purpose of the mass spectrum is to confirm the molecular weight via the [M+H]⁺ peak. The fragmentation of the β-lactam ring under collision-induced dissociation (CID) in an MS/MS experiment can provide further structural validation. The strained ring is prone to cleavage. A common fragmentation pathway involves the cleavage of the C2-C3 and N1-C4 bonds, leading to characteristic neutral losses or charged fragments.

Figure 3: A plausible ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: m/z 50-200.

-

-

Data Acquisition: Acquire the full scan mass spectrum. For fragmentation data, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 87.1) in the first mass analyzer and scanning the resulting fragments in the second.

Conclusion: A Triad of Spectroscopic Confidence

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic methods. ¹H and ¹³C NMR spectroscopy work in concert to define the precise atomic connectivity and stereochemistry of the molecule. Infrared spectroscopy provides rapid and definitive confirmation of the critical, high-strain β-lactam carbonyl group. Finally, mass spectrometry verifies the elemental composition and molecular weight with high precision.

Together, these three techniques form a self-validating system, providing the rigorous, unambiguous characterization required for any high-stakes application, from fundamental research to the development of life-saving therapeutics. This guide provides the foundational data, interpretation, and protocols necessary for scientists to confidently handle this essential chiral building block.

References

-

Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Kintek Press. Retrieved from [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Andrade, G. M., et al. (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. National Institutes of Health. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

University of Regensburg. (n.d.). Carbonyl-compounds - IR - spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial spectra of β-lactams. Retrieved from [Link]

-

Clancy, C. J., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Clinical Infectious Diseases, 73(11), e4537–e4544. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

Wang, Y. Q., et al. (2014). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Biomedical reports, 2(5), 692–698. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]

-

Heller, D. N., & Clark, S. B. (2001). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of agricultural and food chemistry, 49(8), 3799–3807. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. www1.udel.edu [www1.udel.edu]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. kinteksolution.com [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

Azetidinone Derivatives: Charting New Frontiers in Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a forward-looking perspective on the untapped potential of 2-azetidinone (β-lactam) derivatives. Moving beyond their historical success as antibiotics, we will explore novel research avenues, focusing on strategic synthesis and diversified therapeutic applications. This document is structured to serve as a roadmap for innovation in the field, grounded in established chemistry and burgeoning biological insights.

Part 1: The Azetidinone Core - A Privileged Scaffold Ripe for Re-exploration

The 2-azetidinone ring, a four-membered cyclic amide, is one of the most influential scaffolds in medicinal chemistry.[1] Its fame is largely built on the success of β-lactam antibiotics like penicillins and cephalosporins, which revolutionized medicine by inhibiting bacterial cell wall synthesis.[1][2] This is achieved through the irreversible acylation of the active-site serine in penicillin-binding proteins (PBPs), a mechanism driven by the inherent strain of the four-membered ring.[3][4]

However, the relentless rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the lactam ring, necessitates a paradigm shift.[5] Concurrently, research has revealed that the azetidinone scaffold is far from a one-trick pony, exhibiting a vast range of pharmacological activities.[6] These include potent enzyme inhibition, anticancer, anti-inflammatory, and cholesterol absorption inhibition properties.[7][8][9]

This guide will illuminate the most promising research trajectories for novel azetidinone derivatives, focusing on two primary domains: overcoming antimicrobial resistance with next-generation strategies and unlocking the scaffold's potential against a diverse array of non-microbial therapeutic targets.

Part 2: Potential Research Areas & Strategic Directions

Domain 1: Reclaiming Dominance in Antimicrobial Therapy

The challenge of antimicrobial resistance (AMR) is the primary driver for innovation in β-lactam chemistry. Research should be directed towards strategies that not only restore efficacy but also expand the spectrum of activity against resistant pathogens.

A. Novel β-Lactamase Inhibitors:

The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI) is a clinically proven strategy. However, the evolution of β-lactamases, particularly the emergence of metallo-β-lactamases (MBLs) (Class B) and new serine-β-lactamases (SBLs) (Classes A, C, D), demands a new generation of inhibitors.[10]

-

Research Focus 1: Targeting Metallo-β-Lactamases (MBLs): Traditional BLIs are ineffective against MBLs, which utilize zinc ions in their active site.[10] A key research area is the design of azetidinone derivatives that can chelate these metal ions or otherwise obstruct the MBL active site. This represents a significant synthetic challenge and a high-reward opportunity.

-

Research Focus 2: Broad-Spectrum Inhibitors: The development of single molecules capable of inhibiting multiple classes of β-lactamases, including both SBLs and MBLs, is a critical goal. This could involve designing azetidinones with features that interact with conserved residues across different lactamase families or by incorporating functionalities from other known inhibitor classes like cyclic boronates or diazabicyclooctanes (DBOs).[5]

B. Hybrid Molecules and Conjugation Chemistry:

Synthesizing hybrid molecules that merge the azetidinone core with another pharmacophore is a powerful strategy to achieve synergistic effects, overcome resistance, or introduce novel mechanisms of action.[11]

-

Research Focus 3: Azetidinone-Azole Conjugates: Combining the antibacterial properties of azetidinones with the antifungal or antibacterial prowess of azole moieties can lead to broad-spectrum antimicrobial agents.[11] This approach leverages two established pharmacophores to potentially tackle co-infections or highly resistant organisms.

-

Research Focus 4: Siderophore Conjugates (Trojan Horse Strategy): Gram-negative bacteria have a formidable outer membrane that restricts drug entry. A promising strategy is to conjugate azetidinone derivatives to siderophores (iron-chelating molecules). The bacteria actively transport this conjugate inside the cell using iron uptake systems, delivering the antibiotic payload directly to its target.

-

Research Focus 5: Quinolone/Sulfonamide Hybrids: Incorporating moieties like quinolones (which target DNA gyrase) or sulfonamides can create dual-action compounds, making it harder for bacteria to develop resistance.[7][12]

Domain 2: Beyond Antibiotics - A New Therapeutic Portfolio

The unique chemical reactivity and stereochemical richness of the azetidinone ring make it an ideal starting point for developing inhibitors for a wide range of enzymes and modulators of cellular pathways.

A. Anticancer Agents:

Certain azetidinone derivatives have shown promising cytotoxic activity against various cancer cell lines.[7][8]

-

Research Focus 6: EGFR/VEGFR Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Designing azetidinone derivatives that can selectively inhibit key kinases like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) is a fertile area for research. Docking studies can be employed to design molecules that fit into the ATP-binding pocket of these enzymes.

-

Research Focus 7: Tubulin Polymerization Inhibitors: The azetidinone scaffold can be elaborated to mimic known tubulin inhibitors, thereby disrupting microtubule dynamics and inducing mitotic arrest in cancer cells. This is a well-validated anticancer strategy.

B. Enzyme Inhibitors for Chronic Diseases:

The ability of the β-lactam ring to acylate serine or cysteine residues in enzyme active sites can be harnessed to target human enzymes implicated in disease.

-

Research Focus 8: Human Leukocyte Elastase (HLE) Inhibitors: HLE is a serine protease involved in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Azetidinone derivatives can be designed as potent, irreversible inhibitors of HLE.[6][9]

-

Research Focus 9: Cholesterol Absorption Inhibitors: The drug Ezetimibe is a landmark example of a non-antibiotic azetidinone.[1] It functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, thereby blocking cholesterol absorption. Further exploration of Structure-Activity Relationships (SAR) around the Ezetimibe scaffold could yield next-generation lipid-lowering agents with improved profiles.

-

Research Focus 10: Human Chymase/Tryptase Inhibitors: These serine proteases are involved in allergic and inflammatory responses. Azetidinone-based inhibitors could offer novel therapeutic options for asthma and other allergic conditions.[8][9]

C. CNS-Active Agents:

Preliminary studies have indicated that some azetidinone derivatives may possess antidepressant or antiparkinsonian activities.[9][13]

-

Research Focus 11: Monoamine Oxidase (MAO) Inhibition: Designing azetidinones to selectively inhibit MAO-A or MAO-B could provide new treatments for depression and Parkinson's disease, respectively.

-

Research Focus 12: Dopamine Receptor Modulation: The scaffold can be decorated with functionalities known to interact with dopamine receptors, offering a potential avenue for developing novel antipsychotic or antiparkinsonian drugs.[8]

Part 3: Methodologies & Experimental Design

Advancing the research areas outlined above requires robust synthetic and analytical protocols. The following sections provide validated, step-by-step methodologies.

Synthesis: The Staudinger Cycloaddition

The [2+2] cycloaddition between a ketene and an imine (Schiff base), known as the Staudinger synthesis, remains a cornerstone of azetidinone chemistry due to its versatility and reliability.[14]

Experimental Protocol: Synthesis of a Novel 3-chloro-1,4-diarylazetidin-2-one

-

Step 1: Synthesis of Schiff Base (Imine):

-

Dissolve substituted aniline (10 mmol) and an equimolar amount of a substituted aromatic aldehyde (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) [Solvent system: n-hexane:ethyl acetate (7:3)].

-

Upon completion, cool the reaction mixture in an ice bath. The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried. Recrystallize from ethanol to obtain the pure product.

-

-

Step 2: [2+2] Cycloaddition to form Azetidinone:

-

In a separate flask, dissolve the synthesized Schiff base (5 mmol) in 30 mL of anhydrous 1,4-dioxane.

-

Add triethylamine (TEA) (1.5 eq, 7.5 mmol) to the solution to act as a base.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Add chloroacetyl chloride (1.2 eq, 6 mmol) dropwise over 20-30 minutes. Causality: This slow, cold addition is critical to control the exothermic reaction and prevent polymerization of the highly reactive chloroacetyl chloride, thereby maximizing the yield of the desired cyclized product.

-

After the addition is complete, allow the mixture to stir at room temperature for 8-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the precipitated triethylamine hydrochloride is filtered off.

-

The filtrate is concentrated under reduced pressure. The resulting crude solid is poured into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry. Purify the final azetidinone derivative by recrystallization from a suitable solvent (e.g., ethanol or methanol).[12]

-

-

Characterization: Confirm the structure of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key IR peaks include the characteristic β-lactam C=O stretch around 1740-1780 cm⁻¹.[13]

Biological Evaluation

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a novel compound.

-

Preparation: Prepare a stock solution of the synthesized azetidinone derivative in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Include positive (broth + bacteria), negative (broth only), and drug standard (e.g., Moxifloxacin) controls.[3] Seal the plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin Assay)

This spectrophotometric assay is a rapid method to screen for β-lactamase inhibitory activity.

-

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase. An effective inhibitor will prevent this color change.

-

Procedure: a. In a 96-well plate, add a buffered solution containing a known concentration of a purified β-lactamase enzyme (e.g., TEM-1 or KPC-2). b. Add varying concentrations of the test azetidinone derivative and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding a solution of nitrocefin. d. Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a plate reader.

-

Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the rate of nitrocefin hydrolysis by 50%.

Part 4: Data Presentation & Visualization

Data Summary

Quantitative data from screening assays should be summarized for clear comparison.

Table 1: Sample Antimicrobial and β-Lactamase Inhibition Data

| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. TEM-1 β-Lactamase |

| AZ-001 | 4-NO₂ | 4-Cl | 16 | 32 | >100 |

| AZ-002 | 4-OCH₃ | 2,4-diCl | 8 | 16 | 15.2 |

| AZ-003 | 4-N(CH₃)₂ | 4-F | 4 | 8 | 5.8 |

| Standard | - | - | 0.5 (Ciprofloxacin) | 0.25 (Vancomycin) | 0.1 (Clavulanic Acid) |

Diagrams and Workflows

Visualizations are crucial for understanding complex chemical and biological processes.

Caption: General workflow for the Staudinger synthesis of azetidinone derivatives.

Caption: Mechanism of action of β-lactams and the counter-mechanism of β-lactamase.

Caption: A logical workflow for the discovery and development of novel azetidinone drugs.

References

- Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. (2025). Vertex AI Search.

- Emerging Trends in Chemistry and Pharmacology of β-Lactams. (2013). Walsh Medical Media.

- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series.

- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.

- Synthesis and biological study of Azetidinone derivatives. (2019).

- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). BEPLS.

- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). University of Kerbala.

- The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. (2015). Books.

- Drug Discovery in the Field of β-Lactams: An Academic Perspective. (n.d.). PMC - NIH.

- Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry (RSC Publishing).

- 2-Azetidinone--a new profile of various pharmacological activities. (n.d.). PubMed.

- 2-Azetidinone – A new profile of various pharmacological activities. (2025).

- Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. (n.d.). MDPI.

- Azetidinone derivatives as β-lactamase inhibitors. (n.d.).

- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). PMC - NIH.

- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. (n.d.). IJCRT.org.

- Breakthrough in beta-lactam synthesis using nickel c

- Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. bepls.com [bepls.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iipseries.org [iipseries.org]

- 8. tijer.org [tijer.org]

- 9. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Stereochemistry of 2-Azetidinones

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2][3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional structure.[5][6][7] Consequently, a profound understanding and precise control of the stereochemistry at the chiral centers of the β-lactam ring are paramount for the design and development of new therapeutic agents. This guide provides a comprehensive exploration of the stereochemical intricacies of 2-azetidinones, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of β-lactam stereochemistry, survey key stereoselective synthetic methodologies, and detail the analytical techniques essential for stereochemical assignment.

The Stereochemical Landscape of 2-Azetidinones: Why Chirality Matters

The 2-azetidinone ring can possess up to two stereogenic centers at positions C3 and C4. The relative configuration of the substituents at these centers gives rise to cis and trans diastereomers, while the absolute configuration at each center defines the enantiomeric form.

The biological imperative for stereochemical control is stark. For instance, the antibacterial efficacy of penicillins and cephalosporins is dependent on a specific cis-stereochemistry of the substituents on the β-lactam ring.[5] This precise spatial arrangement allows the molecule to mimic the D-alanyl-D-alanine dipeptide, thereby irreversibly acylating and inhibiting penicillin-binding proteins (PBPs) which are crucial enzymes in bacterial cell wall synthesis.[8] Any deviation from this required stereoisomer can lead to a dramatic loss of activity. Similarly, the activity of carbapenems is associated with a trans stereochemistry.[9] Therefore, the ability to selectively synthesize a single, desired stereoisomer is not merely an academic exercise but a critical necessity in the pursuit of effective pharmaceuticals.[1][3]

Foundational Strategies for Stereoselective Synthesis

The construction of the strained four-membered β-lactam ring with defined stereochemistry has been a central theme in organic synthesis. The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a versatile and widely employed method for this purpose.[10][11][12]

The Staudinger [2+2] Cycloaddition: A Mechanistic and Stereochemical Overview

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[11] The reaction is not a concerted process but proceeds through a stepwise mechanism involving a zwitterionic intermediate.[11][13][14] This stepwise nature is the key to understanding and controlling the reaction's stereochemical outcome.

The initial step is a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[11][14] This intermediate can then undergo conrotatory electrocyclic ring closure to yield the β-lactam.[11] The stereochemistry of the final product is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate.[10][13]

Generally, the following stereochemical preferences are observed:

However, this is a simplification, and the final stereochemical outcome is influenced by a delicate balance of electronic and steric factors of the substituents on both the ketene and the imine, as well as the reaction conditions such as solvent and temperature.[13][14][15] For example, electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, favoring the formation of the cis-product.[13] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the closure, allowing for potential isomerization of the intermediate, which often leads to the thermodynamically more stable trans-product.[13]

Figure 1: Simplified mechanistic pathways in the Staudinger cycloaddition showing the formation of cis and trans β-lactams.

The Kinugasa Reaction

Another significant method for β-lactam synthesis is the Kinugasa reaction, which involves the copper(I)-catalyzed reaction of a terminal alkyne and a nitrone.[16] This reaction is notable for its operational simplicity and typically high stereoselectivity, generally affording cis-substituted β-lactams.[16] The reaction proceeds through a 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by a rearrangement.[16] Both intramolecular and enantioselective variants of the Kinugasa reaction have been developed, expanding its utility in complex molecule synthesis.[16][17][18]

Asymmetric Synthesis: The Role of Chiral Auxiliaries

To achieve enantiocontrol in β-lactam synthesis, chiral auxiliaries are frequently employed. These are chiral molecules that are temporarily incorporated into one of the reactants (either the ketene precursor or the imine) to direct the stereochemical course of the reaction.[19][20] After the β-lactam ring is formed, the auxiliary is cleaved to yield the enantiomerically enriched product.

A successful chiral auxiliary must:

-

Be readily available in high enantiopurity.

-

Effectively control the stereochemistry of the ring formation, leading to high diastereoselectivity.

-

Be easily removed under mild conditions without racemization or degradation of the β-lactam product.

For example, chiral oxazolidinones derived from readily available sources like D-mannitol have been shown to be effective auxiliaries in the Staudinger reaction, leading to high diastereoselectivity for the formation of cis-β-lactams.[21][22] Similarly, chiral sulfinamides have proven to be excellent auxiliaries for the stereoselective synthesis of amines and their derivatives, including β-lactams.[20] The choice of auxiliary and its point of attachment are critical experimental decisions that dictate the stereochemical outcome.[19][23]

Analytical Validation of Stereochemistry

The unambiguous determination of both the relative (cis/trans) and absolute stereochemistry is a critical, self-validating step in any stereoselective synthesis. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy for Relative Configuration

Proton NMR (¹H NMR) spectroscopy is a powerful, non-destructive tool for determining the relative stereochemistry of substituents at C3 and C4. The key parameter is the coupling constant (J-value) between the protons at these positions (H3 and H4). The magnitude of the ³JH3-H4 coupling is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus relationship.

| Relative Stereochemistry | Typical ³JH3-H4 Value (Hz) |

| cis | 3.0 – 5.6 Hz |

| trans | 0 – 2.7 Hz |

| Table 1: Typical ³JH3-H4 coupling constants for determining the relative stereochemistry of 2-azetidinones.[10] |

A larger coupling constant is indicative of a cis relationship, while a smaller coupling constant suggests a trans arrangement.[10] In cases of complex or overlapping signals, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be employed to identify the coupled protons and measure their coupling constants accurately.[24][25]

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-azetidinone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize shimming to ensure high resolution.

-

Data Processing: Fourier transform the data, and carefully phase and baseline correct the spectrum.

-

Analysis: Identify the signals corresponding to the H3 and H4 protons. Expand the region containing these signals and use the spectrometer's software to accurately measure the coupling constant between them. Compare the measured J-value to the ranges in Table 1 to assign the relative stereochemistry.

-

2D NMR (if necessary): If signals are overlapped, acquire a 2D COSY spectrum. The presence of a cross-peak between H3 and H4 confirms their coupling and allows for the extraction of the J-value from the 1D spectrum with greater confidence.[24]

Figure 2: Workflow for determining the relative stereochemistry of 2-azetidinones using NMR spectroscopy.

X-ray Crystallography for Absolute Configuration

While NMR is excellent for determining relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the complete three-dimensional structure of a molecule, including its absolute stereochemistry.[10][26][27][28] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.

The process involves:

-

Crystallization: Growing a high-quality single crystal of the 2-azetidinone derivative. This is often the most challenging step.

-

Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction pattern as it is irradiated with X-rays.[29]

-

Structure Solution and Refinement: Using the diffraction data to calculate an electron density map of the molecule and refining the atomic positions to generate a precise 3D model.[28][29]

The resulting crystallographic model provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of both relative and absolute stereochemistry.[27] In many studies, X-ray analysis is used to confirm the stereochemical assignments initially made by NMR.[10]

Conclusion and Future Outlook

The stereochemistry of 2-azetidinones is a critical determinant of their biological function. Mastery over the stereoselective synthesis of these vital heterocyclic scaffolds is essential for the advancement of medicinal chemistry, particularly in the ongoing battle against antibiotic resistance.[1] The Staudinger and Kinugasa reactions provide powerful and adaptable platforms for the construction of β-lactams, with strategies like the use of chiral auxiliaries enabling the synthesis of specific enantiomers. The rigorous application of analytical techniques, primarily NMR spectroscopy and X-ray crystallography, provides the necessary validation of stereochemical integrity. As synthetic methodologies become more sophisticated, including the development of novel catalytic asymmetric reactions, the ability to access an even wider diversity of stereochemically pure 2-azetidinones will undoubtedly fuel the discovery of next-generation therapeutics.[3][30]

References

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3045-3063. [Link]

-

Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

-

Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. (2010). Cogent Chemistry, 2(1). [Link]

-

A REVIEW ON 2-AZETEDINONES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

-

Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2024). Egyptian Journal of Chemistry. [Link]

-

Stereoselective synthesis of β-lactams: recent examples. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

-

Staudinger synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Thakare, S. S. (n.d.). Synthesis and Characterization of Some 2-Azetidinones. International Journal of Chemical and Physical Sciences. Retrieved January 21, 2026, from [Link]

-

Arnold, F. H., et al. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society. [Link]

-

Stereoselective Synthesis of β-Lactam-triflones under Catalyst-Free Conditions. (2015). Organic Letters. [Link]

-

Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. (2016). The Journal of Organic Chemistry. [Link]

-

Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

A novel asymmetric synthesis of 2-azetidinones from achiral precursors. (1999). Tetrahedron Letters. [Link]

-

Jiao, L., et al. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC. [Link]

-

Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. (2005). Synthetic Communications. [Link]

-

Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

-

France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

-

Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions. [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (2010). Current Organic Chemistry. [Link]

-

Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. (2023). RSC Advances. [Link]

-

Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]

-

Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters. [Link]

-

Shintani, R., & Fu, G. C. (2003). Catalytic enantioselective synthesis of beta-lactams: intramolecular Kinugasa reactions and interception of an intermediate in the reaction cascade. Angewandte Chemie International Edition in English. [Link]

-

Pal, R., et al. (2007). Synthesis of β-Lactams Using the Kinugasa Reaction. Synlett. [Link]

-

Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. (2005). Semantic Scholar. [Link]

-

Asymmetric synthesis of 2-substituted azetidines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Banik, B. K. (Ed.). (2004). Preface [Hot Topic: β-Lactams: Synthesis, Stereochemistry, Synthons and Biological Evaluation]. Current Medicinal Chemistry. [Link]

-

β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

A brief prospective of beta-lactam and its biochemical activities. (2023). International Journal of Bioscience and Biochemistry. [Link]

-

Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. (2015). In Royal Society of Chemistry. [Link]

-

β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2017). Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

-

2-Azetidinone. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

-

Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds. (2001). Magnetic Resonance in Chemistry. [Link]

-

Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Structure of 2-azetidinone. (1995). Zeitschrift für Naturforschung A. [Link]

-

The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). Molecules. [Link]

-

X-Ray Crystallography of Chemical Compounds. (2007). Current Medicinal Chemistry. [Link]

Sources

- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 2. jgtps.com [jgtps.com]

- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 11. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 12. ijcps.org [ijcps.org]

- 13. Staudinger Synthesis [organic-chemistry.org]

- 14. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. organicreactions.org [organicreactions.org]

- 17. Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Catalytic enantioselective synthesis of beta-lactams: intramolecular Kinugasa reactions and interception of an intermediate in the reaction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. organicreactions.org [organicreactions.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Sci-Hub. A novel asymmetric synthesis of 2-azetidinones from achiral precursors / Tetrahedron Letters, 1999 [sci-hub.jp]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. pubs.acs.org [pubs.acs.org]

A Guide to the Physicochemical Properties of Substituted Azetidinones in Drug Development

Introduction: The Enduring Legacy and Physicochemical Challenges of the β-Lactam Core